![molecular formula C16H30O3S B12902737 2-[(Oxolan-2-yl)sulfanyl]ethyl decanoate CAS No. 594871-48-4](/img/structure/B12902737.png)
2-[(Oxolan-2-yl)sulfanyl]ethyl decanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((Tetrahydrofuran-2-yl)thio)ethyl decanoate is an organic compound that features a tetrahydrofuran ring attached to a decanoate ester via a thioether linkage
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-((Tetrahydrofuran-2-yl)thio)ethyl decanoate typically involves the reaction of tetrahydrofuran-2-thiol with ethyl decanoate under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium tert-butoxide to deprotonate the thiol group, facilitating the nucleophilic attack on the ester group of ethyl decanoate. The reaction is typically conducted in an inert atmosphere to prevent oxidation of the thiol group.
Industrial Production Methods
In an industrial setting, the production of 2-((Tetrahydrofuran-2-yl)thio)ethyl decanoate may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. Industrial methods may also incorporate purification steps such as distillation or chromatography to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
2-((Tetrahydrofuran-2-yl)thio)ethyl decanoate can undergo various chemical reactions, including:
Oxidation: The thioether linkage can be oxidized to form sulfoxides or sulfones.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and sodium periodate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-((Tetrahydrofuran-2-yl)thio)ethyl decanoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-((Tetrahydrofuran-2-yl)thio)ethyl decanoate involves its interaction with specific molecular targets. The thioether linkage and ester group can participate in various biochemical pathways, potentially affecting enzyme activity and cellular processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
Ethyl 2-((Tetrahydrofuran-3-yl)thio)acetate: Similar structure but with a different ester group.
2-(Tetrahydrofuran-2-yl)ethanol: Lacks the thioether linkage and ester group.
Tetrahydrofuran-2-thiol: Contains the thiol group but lacks the ester linkage.
Uniqueness
2-((Tetrahydrofuran-2-yl)thio)ethyl decanoate is unique due to its combination of a tetrahydrofuran ring, thioether linkage, and decanoate ester. This unique structure imparts specific chemical and physical properties that can be leveraged in various applications, making it distinct from other similar compounds.
Propiedades
Número CAS |
594871-48-4 |
|---|---|
Fórmula molecular |
C16H30O3S |
Peso molecular |
302.5 g/mol |
Nombre IUPAC |
2-(oxolan-2-ylsulfanyl)ethyl decanoate |
InChI |
InChI=1S/C16H30O3S/c1-2-3-4-5-6-7-8-10-15(17)18-13-14-20-16-11-9-12-19-16/h16H,2-14H2,1H3 |
Clave InChI |
KKPGFKKNNLAMMS-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCC(=O)OCCSC1CCCO1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



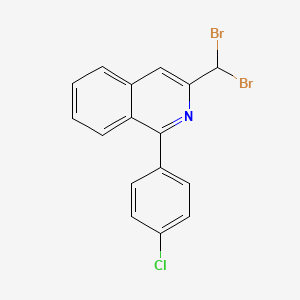
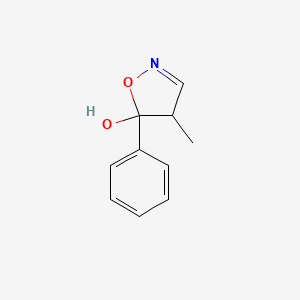
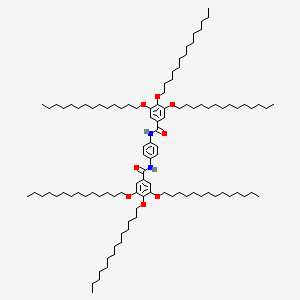
![5-Fluoro-3,3-dimethyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one](/img/structure/B12902674.png)
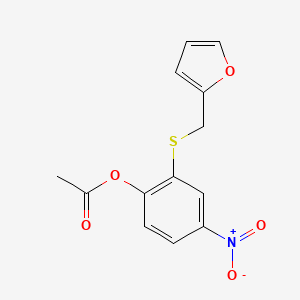
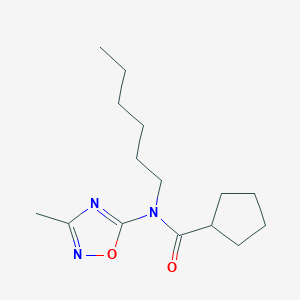
![4-Hydroxy-N-(endo-8-methyl-8-azabicyclo[3.2.1]octan-3-yl)quinoline-3-carboxamide](/img/structure/B12902693.png)
![Imidazo[1,2-a]pyrazin-8-amine, 3-(4-fluorophenyl)-](/img/structure/B12902696.png)
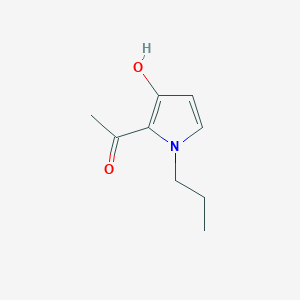
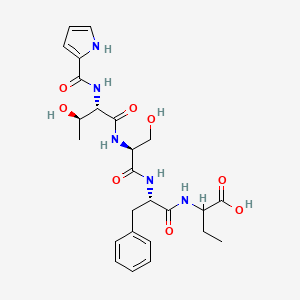
![2-[(4-Chlorophenyl)methyl]-1-benzofuran](/img/structure/B12902723.png)
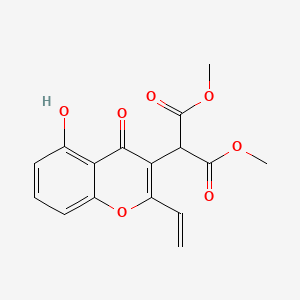
![2-[2-(Dimethylamino)ethyl]-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B12902729.png)
